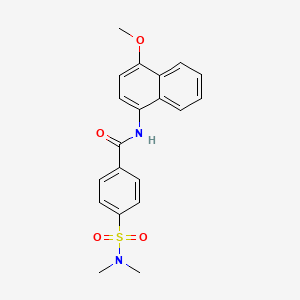

4-(N,N-dimethylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(N,N-dimethylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide, also known as DMSB, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating various biological processes.

Aplicaciones Científicas De Investigación

Applications in Gastrointestinal Motility Disorders

Compounds related to "4-(N,N-dimethylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide" may have applications in enhancing gastrointestinal motility. Cisapride, for example, is a prokinetic agent facilitating motility across the gastrointestinal tract, acting through acetylcholine release enhancement in the gut's myenteric plexus (McCallum, Prakash, Campoli-Richards, & Goa, 1988).

Applications in Neuropharmacology

N-Benzylphenethylamine derivatives, such as NBOMes, demonstrate significant affinity for the 5-HT2A receptor, indicating potential research applications in neuropharmacology and psychiatric disorder treatments (Halberstadt, 2017).

Applications in Environmental Toxicology

Phthalate esters, commonly used as plasticizers, share structural similarities with benzamide derivatives. Research on their environmental occurrence, human exposure, and toxicological impacts suggests areas where "4-(N,N-dimethylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide" might also be relevant, particularly in assessing environmental persistence and toxicity (Nur Zatil Izzah Haji Harunarashid, Lim, & Harunsani, 2017).

Applications in Supramolecular Chemistry

Benzene-1,3,5-tricarboxamides (BTAs) exemplify how simple structures, through supramolecular self-assembly, facilitate applications in nanotechnology, polymer processing, and biomedical applications. Analogously, "4-(N,N-dimethylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide" might find utility in similar domains, given its potential for tailored interactions at the molecular level (Cantekin, de Greef, & Palmans, 2012).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to interact withtubulin , a globular protein that is the main constituent of microtubules in cells. Tubulin plays a crucial role in cell division and is a common target for anticancer drugs .

Mode of Action

Similar compounds have been found to inhibittubulin polymerization . This means they prevent the formation of microtubules, structures that are essential for cell division. By inhibiting tubulin polymerization, these compounds can halt the cell cycle and prevent the proliferation of cancer cells .

Biochemical Pathways

Given its potential role as a tubulin polymerization inhibitor, it can be inferred that it affects thecell cycle . By preventing the formation of microtubules, it can halt the cell cycle at the G2/M phase, preventing cell division and proliferation .

Result of Action

Similar compounds have been found to exhibitanticancer activities . They can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells .

Propiedades

IUPAC Name |

4-(dimethylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-22(2)27(24,25)15-10-8-14(9-11-15)20(23)21-18-12-13-19(26-3)17-7-5-4-6-16(17)18/h4-13H,1-3H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFZGMADHXCUMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N,N-dimethylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2416162.png)

![N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide](/img/structure/B2416163.png)

![4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol](/img/structure/B2416168.png)

![N-[[1-(2-Phenylacetyl)pyrrolidin-3-yl]methyl]but-2-ynamide](/img/structure/B2416180.png)